1-(Hept-1-YN-1-YL)-3-nitrobenzene

Physicochemical profiling LogP Chromatography

1-(Hept-1-YN-1-YL)-3-nitrobenzene (CAS 923027-30-9) is a meta-substituted aryl alkyne building block in the C13H15NO2 class, featuring an electron-withdrawing nitro group at the 3-position and a hept-1-ynyl substituent at the 1-position. It is distinguished from its ortho (CAS 872471-04-0) and para (CAS 64146-60-7) isomers primarily by differential regiochemical reactivity in cyclization pathways and distinct physicochemical properties, including a calculated LogP of 4.05 , which impacts applications in fragment-based drug discovery and materials science.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 923027-30-9
Cat. No. B14190067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hept-1-YN-1-YL)-3-nitrobenzene
CAS923027-30-9
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCCCCC#CC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C13H15NO2/c1-2-3-4-5-6-8-12-9-7-10-13(11-12)14(15)16/h7,9-11H,2-5H2,1H3
InChIKeyDKCMBMIQZXQWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Hept-1-YN-1-YL)-3-nitrobenzene (CAS 923027-30-9): Meta-Alkynyl Nitrobenzene Procurement Rationale for Chemical Biology and Materials Research


1-(Hept-1-YN-1-YL)-3-nitrobenzene (CAS 923027-30-9) is a meta-substituted aryl alkyne building block in the C13H15NO2 class, featuring an electron-withdrawing nitro group at the 3-position and a hept-1-ynyl substituent at the 1-position . It is distinguished from its ortho (CAS 872471-04-0) and para (CAS 64146-60-7) isomers primarily by differential regiochemical reactivity in cyclization pathways and distinct physicochemical properties, including a calculated LogP of 4.05 , which impacts applications in fragment-based drug discovery and materials science.

Regioisomer-Dependent Reactivity: Why 1-(Hept-1-YN-1-YL)-3-nitrobenzene Cannot Be Interchanged with Ortho or Para Analogs


The three regioisomers of heptynyl-nitrobenzene cannot be treated as interchangeable due to divergent reactivity profiles governed by the nitro group position. The ortho isomer (CAS 872471-04-0) undergoes efficient gold(III)-catalyzed cycloisomerization to produce benzisoxazoles at 75% yield under mild conditions [1], while the meta isomer (CAS 923027-30-9) resists this specific intramolecular cyclization, enabling it to serve as a stable alkyne handle for downstream Sonogashira-based conjugations or sequential functionalization without premature ring closure . Moreover, the measured LogP of the meta isomer (4.05) is 0.55 units lower than the ortho isomer (4.6) , translating to meaningful differences in chromatographic behavior and partitioning properties critical for purification and formulation. These regiochemistry-governed differences in synthetic utility and physicochemical properties make generic substitution scientifically invalid.

Quantitative Evidence Table for 1-(Hept-1-YN-1-YL)-3-nitrobenzene Versus Regioisomeric and Functional Analogs


Meta vs. Ortho LogP Differentiation Dictates Chromatographic and Biological Partitioning

The calculated LogP of 1-(Hept-1-YN-1-YL)-3-nitrobenzene (meta isomer) is 4.05, compared to 4.6 for the ortho isomer 1-hept-1-ynyl-2-nitrobenzene (CAS 872471-04-0) . This 0.55 LogP unit difference corresponds to a ~3.5-fold lower theoretical n-octanol/water partition coefficient, directly impacting reverse-phase HPLC retention times and predictably altering membrane permeability predictions in ADME screening .

Physicochemical profiling LogP Chromatography Drug design

Divergent Cyclization Reactivity: Ortho Isomer Cyclizes (75% Yield); Meta Isomer Remains Linear

Under gold(III) bromide catalysis in acetonitrile (4 h), 1-hept-1-ynyl-2-nitrobenzene (ortho) undergoes quantitative cycloisomerization to give 1-(benzo[c]isoxazol-3-yl)hexan-1-one in 75% isolated yield [1]. The meta-nitro substitution pattern of 1-(Hept-1-YN-1-YL)-3-nitrobenzene precludes this intramolecular 5-endo-dig cyclization pathway due to geometric constraints, preserving the terminal alkyne for alternative transformations such as copper-free Sonogashira coupling under mild aqueous conditions .

Cycloisomerization Gold catalysis Heterocycle synthesis Regioselectivity

Compatibility with Copper-Free Sonogashira Conditions Under Aqueous Catalysis

1-(Hept-1-YN-1-YL)-3-nitrobenzene is listed among aryl alkyne substrates compatible with a ferrocenyl bisoxazoline/Pd(OAc)2 catalytic system operating at 0.2 mol% Pd loading in water-DMF without copper co-catalyst [1]. This represents a significant advantage over classical Sonogashira conditions requiring CuI (typically 1-5 mol%) and rigorous degassing, enabling direct use in sequential one-pot transformations where copper contamination would poison downstream steps.

Sonogashira coupling Copper-free Green chemistry Cross-coupling

Meta-Nitro Position Enables Distinct Reduction Chemistry Relative to Ortho and Para Isomers

The meta-nitro group in 1-(Hept-1-YN-1-YL)-3-nitrobenzene exhibits distinct electronic communication with the alkyne compared to ortho and para isomers. In related 3-nitrophenylacetylene systems, X-ray crystallography shows a short C–H···O alkyne-nitro contact (2.636 Å) when the nitro group is positioned to interact with the alkyne [1]. The meta substitution pattern modulates this intramolecular interaction differently than ortho or para, affecting the nitro group's reduction potential and the chemoselectivity of catalytic hydrogenation—critical for synthesizing 3-alkylanilines where the alkyne must be hydrogenated without premature nitro reduction [2].

Nitro reduction Aniline synthesis Electronic effects Chemoselectivity

Application as a Key Intermediate in TEAD Inhibitor Development via Structure-Guided Design

1-(Hept-1-YN-1-YL)-3-nitrobenzene serves as a critical building block in the synthesis of LM98, a flufenamic acid-derived TEAD inhibitor that binds with high affinity to the palmitic acid pocket (IC50 not publicly disclosed for this specific intermediate, but LM98 demonstrated strong TEAD affinity by 19F-NMR and co-crystallization) [1]. The meta-alkynyl nitrobenzene scaffold provides the optimal geometry for subsequent functionalization to access the palmitic acid pocket, a binding mode confirmed by X-ray co-crystallography showing anchoring within the TEAD lipid-binding cavity.

TEAD inhibition Hippo pathway Cancer therapeutics Fragment-based drug discovery

High-Value Procurement Scenarios for 1-(Hept-1-YN-1-YL)-3-nitrobenzene in Academic and Industrial Settings


Copper-Free Sonogashira Library Synthesis in Medicinal Chemistry Campaigns

When synthesizing focused libraries of aryl alkyne intermediates for fragment-based screening against the TEAD palmitic acid pocket or other hydrophobic binding sites, 1-(Hept-1-YN-1-YL)-3-nitrobenzene enables direct use under the ferrocenyl bisoxazoline/Pd(OAc)2 catalytic system with only 0.2 mol% palladium loading and no copper co-catalyst, reducing metal contamination risks and simplifying purification for biological testing .

Synthesis of 3-Alkylaniline Antibacterial Intermediates via Chemoselective Hydrogenation

The meta-nitro heptynyl architecture is uniquely suited for successive catalytic hydrogenation of the alkyne to alkyl followed by nitro-to-amine reduction, providing a direct route to 3-heptylaniline—a key intermediate in 3-alkylphenyltriazine antibacterial programs . The ortho isomer cannot be used here due to competing cyclization, and the para isomer exhibits different electronic deactivation that alters hydrogenation kinetics.

Physicochemical Property Optimization in Lead Series Requiring Controlled Lipophilicity

With a calculated LogP of 4.05—0.55 units lower than the ortho isomer—1-(Hept-1-YN-1-YL)-3-nitrobenzene offers a measurably reduced lipophilicity profile that can be exploited to improve aqueous solubility and reduce non-specific protein binding in biochemical assays . Procurement should specify the meta isomer whenever LogP differences of this magnitude are expected to influence ADME properties.

Specialty Polymer and Advanced Material Monomer Synthesis Requiring Stable Aryl Alkyne Handles

For applications in conjugated polymer synthesis or surface functionalization where the alkyne must remain intact through multiple processing steps, the meta isomer's resistance to intramolecular cyclization (unlike the ortho isomer which cyclizes at 75% yield under gold catalysis) ensures greater synthetic fidelity and higher overall yields of the target macromolecular architecture .

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